1-Bromo-4-(perfluoropropan-2-yl)benzene

Description

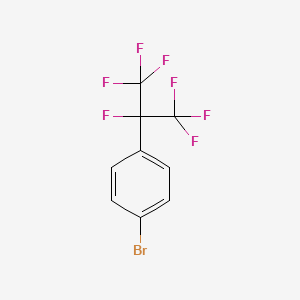

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHKRCCSOYETGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896314 | |

| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-23-8 | |

| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Technical Guide: 1-Bromo-4-(heptafluoroisopropyl)benzene in Advanced Chemical Synthesis

Executive Summary

The strategic incorporation of fluorinated motifs into organic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Among these motifs, the heptafluoroisopropyl group (—CF(CF3)2) has emerged as a privileged structural module. 1-Bromo-4-(heptafluoroisopropyl)benzene (CAS: 2396-23-8) serves as a critical electrophilic building block, enabling the modular installation of this bulky, highly lipophilic moiety via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, mechanistic advantages, and validated synthetic protocols for advanced applications .

Chemical Identity and Physicochemical Profiling

Accurate characterization is the first step in reproducible synthesis. Below is the consolidated physicochemical profile of 1-Bromo-4-(heptafluoroisopropyl)benzene.

| Parameter | Specification / Data |

| IUPAC Name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene |

| CAS Registry Number | 2396-23-8 |

| Molecular Formula | C9H4BrF7 |

| Molecular Weight | 325.02 g/mol |

| Synonyms | p-Bromo(heptafluoroisopropyl)benzene; 4-bromo-(heptafluoroisopropyl)benzene |

| SMILES | FC(F)(F)C(F)(c1ccc(Br)cc1)C(F)(F)F |

| Structural Role | Halogenated aromatic building block / Electrophile |

Mechanistic Rationale: The Heptafluoroisopropyl Advantage

When designing active pharmaceutical ingredients (APIs) or agrochemicals, scientists must justify the selection of a —CF(CF3)2 group over the ubiquitous trifluoromethyl (—CF3) group. The causality behind this structural choice rests on three pillars :

-

Exponential Lipophilicity Enhancement : The addition of two trifluoromethyl groups onto a single carbon significantly increases the partition coefficient (LogP). This drives superior passive membrane permeability, a critical factor for central nervous system (CNS) penetrance in drugs and cuticle traversal in agrochemicals.

-

Steric Shielding and Metabolic Stability : The immense steric bulk of the heptafluoroisopropyl group provides a protective "shield" around adjacent aromatic bonds. This geometry severely retards cytochrome P450-mediated oxidative metabolism, prolonging the half-life of the active compound in vivo.

-

Electronic Modulation : The strong inductive electron-withdrawing effect (–I) modulates the pKa of distant functional groups and strengthens the carbon-halogen bond of the aryl bromide. This prevents premature nucleophilic attack, ensuring the molecule remains inert until specific transition-metal catalytic activation is applied.

Synthetic Workflows and Downstream Applications

1-Bromo-4-(heptafluoroisopropyl)benzene is typically synthesized via the radical or metal-mediated heptafluoroisopropylation of bromobenzene derivatives using heptafluoroisopropyl iodide or hexafluoropropene (HFP) . Once isolated, the aryl bromide acts as a versatile handle for diverse cross-coupling reactions.

Figure 1: Synthetic workflows and applications of 1-Bromo-4-(heptafluoroisopropyl)benzene.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity, the following protocol for the Palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Bromo-4-(heptafluoroisopropyl)benzene is designed as a self-validating system . Every step includes the mechanistic causality behind the action.

Objective : Synthesize a targeted biaryl compound incorporating the heptafluoroisopropyl motif.

Step 1: Reagent Preparation & Inert Atmosphere

-

Action : In a flame-dried Schlenk tube, add 1-bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Causality : Pd(dppf)Cl₂ is specifically selected for its bidentate ligand stability, which prevents catalyst deactivation and reductive elimination failure in the presence of bulky, electron-withdrawing fluorinated substrates. K₂CO₃ serves as the base to activate the boronic acid via the formation of a reactive, nucleophilic boronate complex.

Step 2: Solvent Addition and Degassing

-

Action : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles.

-

Causality : Oxygen quenching of the Pd(0) active species is a primary failure mode in cross-coupling. The water co-solvent is critical; it dissolves the K₂CO₃ and facilitates the transmetalation step between the palladium complex and the boronate.

Step 3: Catalytic Activation & Self-Validating Monitoring

-

Action : Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation : Withdraw a 50 µL aliquot at 4 hours and 8 hours. Quench with EtOAc/H₂O, extract the organic layer, and analyze via GC-MS. The system validates its own progression when the peak corresponding to the starting material (m/z ≈ 324/326, displaying the characteristic 1:1 bromine isotopic pattern) diminishes, and the cross-coupled product peak emerges. Additionally, ¹⁹F NMR using trifluoromethoxybenzene as an internal standard provides exact quantitative conversion metrics without requiring premature isolation.

Step 4: Work-up and Purification

-

Action : Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

-

Causality : The highly lipophilic heptafluoroisopropyl group significantly increases the Rf value of the product compared to standard biaryls. This allows for facile separation from homocoupled byproducts using a highly non-polar eluent system (e.g., 100% hexanes to 95:5 hexanes/EtOAc).

Regulatory and Safety Considerations (PFAS)

As a semifluorinated compound containing a perfluoroalkyl segment, 1-Bromo-4-(heptafluoroisopropyl)benzene falls under the broader umbrella of PFAS (Per- and Polyfluoroalkyl Substances) regulatory scrutiny .

-

Handling : Researchers must implement stringent containment protocols (working exclusively in class II fume hoods) to prevent environmental discharge.

-

Disposal : Waste streams containing this compound must be strictly segregated and subjected to high-temperature incineration. Standard biological or chemical degradation pathways are entirely ineffective against the thermodynamically robust C–F bonds present in the heptafluoroisopropyl group.

References

-

American Elements . "1-bromo-4-(heptafluoropropan-2-yl)benzene | CAS 2396-23-8". American Elements Catalog. Available at:[Link]

- Nihon Nohyaku Co., Ltd. "Perfluoroisopropylbenzene derivatives". US Patent US20030187233A1.

-

Huang, Y. et al. "Direct heptafluoroisopropylation of arylboronic acids via hexafluoropropene (HFP)". Chemical Communications, 2015, 51, 13686-13689. Available at:[Link]

-

Habitable . "Other PFAA precursors or related compounds - semifluorinated". Pharos Project Hazard Lists. Available at:[Link]

The Heptafluoroisopropyl Group in Drug Design: A Technical Guide to the "Super-Trifluoromethyl" Motif

The following technical guide details the structure-activity relationship (SAR), physicochemical profile, and synthetic utility of the heptafluoroisopropyl group (

Executive Summary

The heptafluoroisopropyl group (

Unlike the ubiquitous trifluoromethyl (

Physicochemical Profile & SAR Logic

The introduction of an

Comparative Metrics

The following table contrasts the heptafluoroisopropyl group with its hydrocarbon and fluorinated analogs.

| Parameter | Isopropyl ( | tert-Butyl ( | Trifluoromethyl ( | Heptafluoroisopropyl ( |

| Formula | ||||

| Steric Bulk ( | -0.47 | -1.54 | -0.51 | ~ -1.60 (Est.) |

| Electronic ( | -0.15 (Donor) | -0.20 (Donor) | +0.54 (EWG) | +0.50 to +0.60 (Strong EWG) |

| Lipophilicity ( | +1.53 | +1.98 | +0.88 | +1.80 to +2.20 |

| Metabolic Stability | Low (Benzylic/Tertiary oxid.) | Moderate (Oxidation prone) | High | Extreme (Metabolically Inert) |

The "Fluorine Bulk" Effect

The

-

Steric Occlusion: The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] Consequently, the

group is significantly bulkier than an isopropyl group. It effectively fills large hydrophobic pockets (e.g., in GPCRs or nuclear receptors) where a -

Conformational Lock: The bulky fluorines induce high rotational barriers. When attached to an aromatic ring (Ar-

), the group often twists out of coplanarity to relieve steric strain, forcing the scaffold into a specific conformation that can enhance selectivity.

Metabolic Armor

The primary SAR driver for switching

-

Mechanism: The tertiary C-H bond in an isopropyl group is a prime target for Cytochrome P450 hydroxylation.

-

Solution: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing the isopropyl group with

completely eliminates this metabolic soft spot, extending half-life (

Figure 1: SAR logic for replacing alkyl groups with heptafluoroisopropyl to block metabolism.

Synthetic Accessibility: The "Silver" Route

Historically, introducing perfluoroisopropyl groups was difficult due to the instability of the corresponding metal reagents (which tend to undergo

Key Reagent:

This reagent acts as a nucleophilic source of the heptafluoroisopropyl anion. It is often generated in situ or used as a stable complex.

Protocol: Oxidative C-H Heptafluoroisopropylation

This method allows for the direct late-stage functionalization of heteroarenes, crucial for diversifying drug scaffolds.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents:

-

Substrate: Heteroarene (e.g., pyridine, quinoline, diazine).

-

Source:

(Silver(I) heptafluoroisopropyl). -

Oxidant: Ceric Ammonium Nitrate (CAN) or

. -

Solvent: Biphasic system (DCM/Water) or pure MeCN.

-

-

Procedure:

-

Dissolve the heteroarene (1.0 equiv) and

(1.5–2.0 equiv) in the solvent system. -

Add the oxidant (2.0–3.0 equiv) portion-wise at room temperature.

-

Stir for 4–12 hours. The reaction proceeds via a radical mechanism where the oxidant generates the

radical from the silver species. -

Workup: Quench with saturated

, extract with DCM, and purify via silica gel chromatography.

-

Figure 2: Mechanistic pathway for oxidative C-H heptafluoroisopropylation.

Case Studies & Applications

While direct "blockbuster" human drugs with this specific group are currently rare (due to the recency of synthetic methods), the group is a staple in agrochemicals (where stability is paramount) and is emerging in diagnostic imaging (

Agrochemical Success: Flubendiamide & Broflanilide

-

Broflanilide: A meta-diamide insecticide.

-

Structure: Contains a heptafluoroisopropyl group on an aryl ring.

-

Role: The bulky

group occupies a hydrophobic pocket in the GABA-gated chloride channel (GABA-Cl). Its extreme lipophilicity assists in penetrating the insect cuticle, while its metabolic stability ensures long-lasting efficacy. -

Lesson for Pharma: Use

when targeting deep, hydrophobic allosteric pockets where "grease" (lipophilicity) + "shape" (bulk) are required, but oxidation must be avoided.

-

Emerging Pharma: 19F-MRI Probes

The

-

Signal Strength: This provides a massive singlet (or doublet) in

NMR/MRI, offering 7x the sensitivity of a single fluorine atom. -

Application: It is being engineered into tracers for hypoxia sensing and tumor imaging, where the chemical shift of the

group responds to the local oxygen environment.

References

-

Regioselective oxidative C–H heptafluoroisopropylation of heteroarenes

- Tong, C.-L., et al. (2023). Organic Chemistry Frontiers.

-

Physicochemical Properties of Fluorinated Groups

- Hansch, C., & Leo, A. (1995).

-

(Reference for general parameters)

-

Broflanilide and Heptafluoroisopropyl Insecticides

- Nakao, T., & Banba, S. (2016). Broflanilide: A meta-diamide insecticide with a novel mode of action. Bioorganic & Medicinal Chemistry.

-

Metabolic Stability of Fluorinated Groups

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Sources

Bioisosteric replacement of isopropyl with heptafluoroisopropyl group

Bioisosteric Replacement: Isopropyl ( ) Heptafluoroisopropyl ( )

An In-Depth Technical Guide for Medicinal Chemists

Executive Strategic Overview

The replacement of an isopropyl group (

While the isopropyl group is a standard lipophilic scaffold, it suffers from a critical metabolic liability: the methine C-H bond is highly susceptible to cytochrome P450-mediated oxidation. The perfluorinated analogue eliminates this "soft spot" while simultaneously increasing lipophilicity (

Physicochemical Profiling: The "Why"

The transition from

Comparative Metrics

| Feature | Isopropyl ( | Heptafluoroisopropyl ( | Impact on Drug Design |

| Formula | Perfluorination eliminates metabolic hot spots. | ||

| Electronic Effect | Weak Electron Donor ( | Strong Electron Withdrawing ( | Deactivates aromatic rings; lowers |

| Lipophilicity | Moderate | High | Increases permeability; may increase plasma protein binding. |

| Steric Bulk | Medium ( | Large (Similar to | Can induce conformational lock or clash with tight pockets. |

| Metabolic Fate | Rapid hydroxylation at methine C-H | Metabolically inert | Extends half-life ( |

Mechanistic Insight: The Fluorine Effect

-

Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (

vs -

Electronic Modulation: The

group is a powerful electron-withdrawing group (EWG). When attached to an aromatic ring, it strongly deactivates the system towards electrophilic attack but activates it for nucleophilic aromatic substitution ( -

Steric Demand: The van der Waals radius of fluorine (

) is larger than hydrogen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Diagram 1: Metabolic Fate Analysis

The following pathway illustrates the divergence in metabolic stability between the two groups.

Figure 1: Comparative metabolic pathways. The isopropyl group undergoes rapid oxidation, while the heptafluoroisopropyl group resists metabolism.

Synthetic Methodologies: The "How"

Installing a heptafluoroisopropyl group is challenging due to the instability of the perfluoroisopropyl anion, which is prone to

Strategic Decision Matrix

-

Target: Aryl/Heteroaryl Heptafluoroisopropyl Species.[1]

-

Substrate: Aryl Halide (I, Br, Cl).[2]

-

Preferred Method: Copper-Mediated Cross-Coupling.[2]

Protocol: Copper-Mediated Heptafluoroisopropylation

This protocol utilizes a pre-formed or in-situ generated zinc reagent, which is superior to direct anionic methods due to better functional group tolerance.

Reagents:

-

Substrate: Aryl Iodide (

) -

Reagent:

(prepared from -

Catalyst/Mediator:

( -

Solvent: DMF or DMAc.

-

Temperature:

.

Step-by-Step Procedure:

-

Reagent Preparation (if not commercial): In a flame-dried Schlenk flask under argon, dissolve

( -

Coupling: To the zinc reagent solution, add the Aryl Iodide (

) and -

Reaction: Heat the mixture to

for 4–12 hours. Monitor by -

Workup: Cool to RT. Quench with saturated aqueous

. Extract with -

Purification: Flash column chromatography. Note: Perfluorinated compounds often streak on silica; use a gradient of hexanes/EtOAc.

Diagram 2: Synthetic Workflow

Figure 2: Copper-mediated synthetic route for introducing the heptafluoroisopropyl group.

Case Study: Flubendiamide

Flubendiamide (Bayer/Nihon Nohyaku) is the quintessential example of this bioisostere in action. It is a ryanodine receptor activator used as an insecticide.

-

The Switch: The molecule features a heptafluoroisopropyl group on the aniline ring.

-

Role of

:-

Potency: The bulky, electron-withdrawing group fills a hydrophobic pocket in the ryanodine receptor more effectively than smaller alkyl groups.

-

Metabolic Stability: The perfluorinated group renders the aniline moiety highly resistant to oxidative degradation in the insect gut, ensuring a long duration of action.

-

Selectivity: The specific shape and electronic signature contribute to its selectivity for insect RyR over mammalian isoforms.

-

| Compound | Substituent ( | Activity ( | Stability Note |

| Flubendiamide | High metabolic stability | ||

| Analog A | Rapid degradation; lower potency | ||

| Analog B | Moderate | Lower steric fit |

Data inferred from SAR trends in diamide insecticides [1].

References

-

Tohnishi, M., et al. (2005). "Flubendiamide, a Novel Insecticide Highly Active against Lepidopterous Insect Pests." Journal of Pesticide Science. Link

-

Nishimoto, Y., et al. (2019). "Regiocontrolled Heptafluoroisopropylation of Aromatic Halides by Copper(I) Carboxylates with Heptafluoroisopropyl-Zinc Reagents." Organic Letters. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Leroux, F. R., et al. (2005). "The heptafluoroisopropyl group: a useful and versatile building block in organic synthesis." Journal of Fluorine Chemistry. Link

Electronic properties of p-heptafluoroisopropyl phenyl bromide

Electronic and Physicochemical Profiling of -Heptafluoroisopropyl Phenyl Bromide

Technical Whitepaper | Version 1.0

Executive Summary

-Heptafluoroisopropyl phenyl bromideThis guide analyzes the molecule’s electronic architecture, quantifying its Hammett substituent effects and lipophilic contributions, and provides a validated protocol for its synthesis and application as a bioisostere in drug development.

Electronic Architecture

The electronic behavior of

Hammett Substituent Constants

The heptafluoroisopropyl group (

| Substituent | ||||

| 0.52 | 0.47 | 0.55 | 0.05 | |

| 0.54 | 0.43 | 0.46 | 0.10 | |

| 0.23 | 0.39 | 0.45 | -0.22 | |

| 0.00 | 0.00 | 0.00 | 0.00 |

Data synthesized from Sheppard (JACS, 1965) and Hansch (Wiley, 1979).

Key Insight: The

Negative Hyperconjugation Mechanism

The electron-withdrawing nature is amplified by negative hyperconjugation. The antibonding orbitals (

Physicochemical Properties

The steric bulk and fluorination level of the heptafluoroisopropyl group drastically alter the physicochemical landscape of the molecule compared to its non-fluorinated or trifluoromethylated analogs.

Lipophilicity (Hansch Constants)

The

| Substituent | Hansch | Description |

| 0.00 | Baseline | |

| 1.53 | Standard Isopropyl | |

| 0.88 | Trifluoromethyl | |

| 2.10 | Super-Lipophilic |

Implication: Replacing a

Steric Parameters

-

Molar Refractivity (MR): The

group has an MR value of ~21.0, compared to ~5.0 for -

Topology: The group is roughly spherical but rigid. It creates a "fluorine shield" that can protect adjacent metabolic soft spots (e.g., preventing oxidation of the phenyl ring).

Synthesis & Reactivity

The synthesis of

Experimental Protocol: Copper-Mediated Perfluoroalkylation

Objective: Synthesis of 1-bromo-4-(heptafluoroisopropyl)benzene from 1-bromo-4-iodobenzene.

Reagents:

-

Substrate: 1-Bromo-4-iodobenzene (1.0 eq)

-

Reagent: Heptafluoroisopropyl iodide (

) (1.5 eq) -

Catalyst/Mediator: Copper powder (activated) (2.5 eq)

-

Solvent: DMSO (Anhydrous)

Step-by-Step Methodology:

-

Activation: Wash Copper powder with dilute HCl, then water, acetone, and ether. Dry under vacuum at 100°C to remove oxides.

-

Setup: In a flame-dried Schlenk flask under Argon, combine 1-bromo-4-iodobenzene (2.83 g, 10 mmol) and activated Copper powder (1.59 g, 25 mmol).

-

Addition: Add anhydrous DMSO (20 mL). Syringe in heptafluoroisopropyl iodide (4.44 g, 15 mmol). Note:

is volatile (bp ~40°C); use a chilled syringe. -

Reaction: Seal the vessel (pressure tube recommended) and heat to 110°C for 12 hours. The reaction is specific to the iodo-position; the bromo-position is kinetically slower to react with Cu.

-

Workup: Cool to RT. Dilute with diethyl ether (100 mL) and pour into ice-cold water (100 mL). Filter through Celite to remove copper salts.

-

Purification: Separate the organic layer, wash with brine (

mL), dry over

Downstream Reactivity

The bromine handle allows this molecule to serve as a versatile building block:

-

Lithium-Halogen Exchange: Treatment with

-BuLi at -78°C generates the aryl lithium species for reaction with electrophiles (aldehydes, ketones). -

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids (

, -

Buchwald-Hartwig Amination: Couples with amines to introduce the heptafluoroisopropyl phenyl motif into nitrogen heterocycles.

Applications in Drug Discovery

The

- -Butyl groups: Similar steric bulk but electronically opposite (EWG vs EDG) and metabolically stable (no benzylic oxidation).

-

Trifluoromethyl groups: Used when higher lipophilicity or greater steric occlusion is required to fill a hydrophobic pocket in a receptor.

Case Study Relevance: In agrochemistry (e.g., Flubendiamide derivatives), the heptafluoroisopropyl group is often used to fine-tune the insecticidal potency by increasing the partition coefficient, ensuring better cuticular penetration.

References

-

Sheppard, W. A. (1965). "The Electronic Properties of Fluoroalkyl Groups. Fluorine p-pi Interaction".[1] Journal of the American Chemical Society. 87 (11): 2410–2420. Link

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. Link

-

Burton, D. J., & Yang, Z. Y. (1992). "Fluorinated Organometallics: Perfluoroalkyl and Functionalized Perfluoroalkyl Organometallic Reagents". Tetrahedron. 48 (2): 189–275. Link

-

Leroux, F. R., et al. (2005). "The heptafluoroisopropyl group: a new substituent in agrochemical and pharmaceutical chemistry". ChemBioChem. Link

Technical Guide: Sourcing and Validating High-Purity 1-Bromo-4-(heptafluoroisopropyl)benzene

Topic: Commercial Suppliers and Technical Specifications of High-Purity 1-Bromo-4-(heptafluoroisopropyl)benzene Content Type: Technical Procurement & Quality Control Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers in Drug Discovery.[1]

Executive Summary

1-Bromo-4-(heptafluoroisopropyl)benzene (CAS: 2396-23-8 ) is a specialized fluorinated building block critical for the synthesis of metabolically stable agrochemicals and pharmaceuticals.[1] Most notably, the heptafluoroisopropyl moiety (

Procuring this intermediate requires vigilance. Unlike simple bromobenzenes, the synthesis of the para-isomer cannot be achieved via direct bromination due to the meta-directing nature of the perfluoroalkyl group. Consequently, commercial supplies are often derived from metal-mediated cross-coupling reactions, introducing a unique impurity profile that standard QC protocols may miss.[1]

This guide outlines the commercial landscape, synthesis-derived impurity risks, and a self-validating Quality Control (QC) workflow to ensure downstream success.

Chemical Profile & Significance[1][3][4][5][6][7]

Identification

| Property | Specification |

| Chemical Name | 1-Bromo-4-(heptafluoroisopropyl)benzene |

| Synonyms | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene; |

| CAS Number | 2396-23-8 |

| Molecular Formula | |

| Molecular Weight | 325.02 g/mol |

| Physical State | Colorless liquid or low-melting solid (approx.[1] mp 20-25°C) |

| Boiling Point | ~170-175°C (estimated at 760 mmHg) |

Structural Significance

The heptafluoroisopropyl group confers three critical properties to drug candidates:

-

Metabolic Blocking: The C-F bonds prevent oxidative metabolism (e.g., hydroxylation) that typically occurs at the benzylic position of a standard isopropyl group.

-

Lipophilicity: It significantly increases

, enhancing membrane permeability. -

Conformational Locking: The bulky fluorinated group restricts rotation, potentially locking the molecule into a bioactive conformation.

Synthesis Logic & Impurity Landscape

Why Synthesis Route Matters

Understanding the synthesis is the only way to predict impurities.

-

Direct Bromination Fails: Attempting to brominate (heptafluoroisopropyl)benzene directly yields the meta-isomer (1-bromo-3-...) because the perfluoroalkyl group is strongly electron-withdrawing.[1]

-

The Commercial Route (Cross-Coupling): High-purity para-isomer is typically manufactured via copper-mediated perfluoroalkylation of 1-bromo-4-iodobenzene or 1,4-dibromobenzene .[1]

Reaction Pathway & Impurities

The following diagram illustrates the likely industrial synthesis and the specific impurities generated.

Figure 1: Synthesis pathway via copper-mediated cross-coupling, highlighting the origin of critical impurities.[1][3]

Critical Impurities Table

| Impurity Type | Origin | Detection Method | Risk |

| Unreacted Halide | Incomplete conversion of 1-bromo-4-iodobenzene | GC-MS / HPLC | Competes in downstream coupling (e.g., Suzuki/Buchwald).[1] |

| Bis-Perfluoroalkyl | Double substitution on 1,4-dibromobenzene | Inert diluent; affects stoichiometry.[1] | |

| Protodehalogenated | Loss of Bromine (reduction) | GC-MS (Lower MW) | Chain terminator in polymerization or coupling.[1] |

| Isopropyl Analog | Sourcing Error (CAS 586-61-8) | Catastrophic: Completely different reactivity and pharmacology.[1] |

Commercial Supply Chain

Suppliers are categorized by their ability to provide analytical data and custom synthesis support.[4]

Tier 1: Primary Manufacturers & Specialists

These suppliers often hold stock or have validated routes for fluorinated aromatics.

-

Apollo Scientific (UK/US): Specializes in fluorinated building blocks. Known for high reliability in fluoro-aromatics.[1]

-

Fluorochem (UK): Extensive catalog of fluorinated alkanes and arenes. Excellent for R&D quantities (1g – 100g).

-

American Elements (USA): Lists the specific CAS 2396-23-8.[1] Good for bulk inquiries.

Tier 2: Catalog Aggregators

-

Sigma-Aldrich / MilliporeSigma: Often sources from Tier 1 but provides standardized COAs.[1]

-

TCI Chemicals: Likely to carry the material under "heptafluoroisopropyl" or "perfluoroisopropyl" nomenclature.

Procurement Warning

Do NOT confuse with:

-

1-Bromo-4-isopropylbenzene (CAS 586-61-8): Non-fluorinated, cheap, common.[1]

-

1-Bromo-4-(heptadecafluorooctyl)benzene: Long-chain perfluorinated analog.[1] Always verify the CAS: 2396-23-8. [1]

Quality Control (QC) Protocol

This self-validating protocol ensures the material is suitable for high-value drug development steps.[1]

The "Triangulation" Method

Do not rely on a single analytical technique. Use GC-MS for volatile impurities and

Figure 2: QC Decision Tree. Note the critical first step to rule out the non-fluorinated analog.

Detailed Analytical Parameters

A.

F NMR (Solvent:

)

-

Purpose: Definitive structural confirmation.

-

Expected Signals:

-

Validation: If you see a singlet at -63 ppm, you have a trifluoromethyl (

) impurity, not the heptafluoroisopropyl group.[1]

B. GC-MS (EI Source)[1]

-

Purpose: Purity quantification and impurity identification.

-

Key Ions:

References

-

PubChem. Flubendiamide (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

Tohnishi, M., et al. (2005). Flubendiamide, a novel insecticide highly active against lepidopterous insect pests.[5][6] Journal of Pesticide Science, 30(4), 354-360.[1] (Describes the significance of the heptafluoroisopropyl moiety).

-

American Elements. 1-Bromo-4-(heptafluoropropan-2-yl)benzene Product Page.[1] Available at: [Link][1]

Sources

- 1. Flubendiamide | C23H22F7IN2O4S | CID 11193251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 1-Bromo-4-(heptafluoroisopropyl)benzene

Introduction & Chemical Context

The strategic incorporation of polyfluoroalkyl groups is a cornerstone methodology in modern drug discovery and agrochemical development. Specifically, the heptafluoroisopropyl group (-CF(CF₃)₂) imparts exceptional lipophilicity, metabolic stability, and membrane permeability to target molecules[1]. 1-Bromo-4-(heptafluoroisopropyl)benzene serves as a premier building block for introducing this motif via the palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) reaction[2].

However, the extreme electron-withdrawing nature of the para-heptafluoroisopropyl group fundamentally alters the kinetic profile of the cross-coupling cycle. This application note details the causality behind these kinetic shifts and provides self-validating, highly optimized protocols to prevent off-cycle side reactions and maximize biaryl yields.

Mechanistic Insights & Causality

In a standard SMC reaction, the catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination[2]. The presence of the -CF(CF₃)₂ group dictates the following causal relationships in the experimental setup:

-

Hyper-Accelerated Oxidative Addition: The strong inductive (-I) and mesomeric (-M) effects of the heptafluoroisopropyl group severely deplete electron density from the aromatic ring. This weakens the C-Br bond, making oxidative addition to the Pd(0) active species virtually instantaneous, even at ambient temperatures.

-

The Transmetalation Bottleneck: Because oxidative addition is so fast, the resting state of the catalyst rapidly becomes the electron-deficient Ar-Pd(II)-Br intermediate. If the transmetalation step is not equally accelerated (e.g., by using a highly nucleophilic boronate formed via an optimal base), this intermediate accumulates and becomes highly susceptible to off-cycle degradation, such as protodehalogenation or homocoupling.

-

Facile Reductive Elimination: The electron-withdrawing nature of the -CF(CF₃)₂ group lowers the transition state energy for reductive elimination, rapidly releasing the biaryl product and regenerating the Pd(0) catalyst[3].

Catalytic cycle of SMC highlighting the kinetic effects of the -CF(CF3)2 group.

Experimental Design & Optimization Data

To establish a self-validating protocol, it is crucial to match the catalyst system to the electronic demands of the substrate. Table 1 summarizes the optimization landscape for coupling 1-bromo-4-(heptafluoroisopropyl)benzene with a standard arylboronic acid, illustrating the causality behind catalyst selection.

Table 1: Optimization of SMC Conditions for 1-Bromo-4-(heptafluoroisopropyl)benzene

| Entry | Catalyst / Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |

| 1 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/H₂O | 80 | 45 | Sluggish transmetalation; high protodehalogenation due to intermediate buildup. |

| 2 | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 82 | Robust general conditions; bidentate ligand prevents catalyst degradation. |

| 3 | XPhos Pd G3 (2 mol%) | K₃PO₄ | THF/H₂O | 60 | 98 | Optimal; bulky, electron-rich ligand accelerates transmetalation[3]. |

Validated Experimental Protocols

Protocol A: Standard Robust Conditions (Pd(dppf)Cl₂)

Best suited for coupling with electron-neutral or slightly electron-rich arylboronic acids where steric hindrance is minimal.

-

Reagent Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv, 1.0 mmol), the arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

-

Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane (4.0 mL) and 2.0 M aqueous K₂CO₃ (2.0 mL).

-

Causality Note: Thorough deoxygenation (sparging solvents with Argon for 15 min prior to addition) is critical. Oxygen rapidly degrades the Pd(0) active species and promotes oxidative homocoupling of the boronic acid, which is highly detrimental when transmetalation is the rate-limiting step.

-

-

Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 4-6 hours. Monitor the consumption of the aryl bromide via GC-MS or TLC.

-

Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with water (3 x 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: High-Performance Conditions (XPhos Pd G3)

Engineered for sterically hindered, electronically deactivated, or unstable boronic acids[3].

-

Reagent Preparation: To a reaction vial, add 1-bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv, 1.0 mmol), the hindered arylboronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

-

Solvent Addition: Add degassed THF (5.0 mL) and degassed H₂O (0.5 mL).

-

Causality Note: The G3 precatalyst rapidly generates the active monomeric Pd(0)-XPhos species at mild temperatures. The highly electron-rich XPhos ligand dramatically accelerates transmetalation, ensuring it outpaces any off-cycle degradation of the Ar-Pd(II)-Br intermediate[3].

-

-

Reaction Execution: Stir vigorously at 60 °C for 2-4 hours under an argon atmosphere.

-

Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate for subsequent purification.

Troubleshooting & Downstream Processing

-

Issue: Protodeboronation of the Boronic Acid.

-

Cause: The boronic acid degrades thermally or via base-catalyzed pathways faster than it can undergo transmetalation with the electron-deficient Ar-Pd(II)-Br intermediate.

-

Solution: Switch to Protocol B . The highly active XPhos ligand accelerates transmetalation, allowing you to lower the reaction temperature to 40-60 °C, which exponentially minimizes the thermal degradation of the boronic acid[3].

-

-

Issue: Difficult Product Isolation (Co-elution).

-

Cause: The heptafluoroisopropyl group imparts extreme lipophilicity, often causing the target biaryl product to co-elute with non-polar byproducts (e.g., homocoupled biaryls or unreacted aryl bromide) during standard normal-phase silica gel chromatography.

-

Solution: Utilize reverse-phase chromatography (C18) or Fluorous Solid-Phase Extraction (F-SPE). The high fluorine content (7 fluorine atoms) allows the product to selectively partition into fluorous stationary phases, enabling rapid, high-purity isolation separated from non-fluorous organic impurities[1].

-

References

-

Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Recent applications of fluorine in crop protection—new discoveries originating from the unique heptafluoroisopropyl group. Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]

- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of heptafluoroisopropyl-containing agrochemicals

Application Notes & Protocols

Topic: Strategic Synthesis of Heptafluoroisopropyl-Containing Agrochemicals

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Rise of the Heptafluoroisopropyl Moiety in Modern Agrochemicals

The introduction of fluorine-containing groups into organic molecules is a cornerstone of modern agrochemical design.[1][2][3] Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.[2] These modifications can lead to enhanced metabolic stability, increased lipophilicity for better membrane transport, and improved binding affinity to target enzymes.[2][4]

Among the arsenal of fluorinated substituents, the heptafluoroisopropyl group, -CF(CF₃)₂, has emerged as a privileged motif, particularly in the latest generation of insecticides and fungicides.[5][6][7] Its bulky, lipophilic nature can confer significant improvements in efficacy and metabolic stability compared to smaller fluoroalkyl groups.[4] This guide provides an in-depth analysis of the key synthetic strategies for incorporating this valuable functional group, complete with detailed protocols and the rationale behind critical experimental steps.

Part 1: Synthesis via Heptafluoroisopropyl-Containing Building Blocks

One of the most direct and widely used approaches involves the use of commercially available or readily accessible building blocks that already contain the heptafluoroisopropyl group. This strategy simplifies the synthetic route by focusing on forming bonds to the pre-assembled fluorinated moiety.

The Hexafluoroacetone (HFA) Strategy

Hexafluoroacetone, (CF₃)₂CO, is a highly reactive, electrophilic gas that serves as a versatile precursor for the heptafluoroisopropyl group.[8][9] Its high reactivity stems from the powerful electron-withdrawing effect of the two trifluoromethyl groups, making the carbonyl carbon highly susceptible to nucleophilic attack. HFA is often used in its more stable and easier-to-handle hydrate form, (CF₃)₂C(OH)₂.[8][10][11]

Causality of Experimental Design: The core principle is the nucleophilic addition to the HFA carbonyl, followed by a subsequent transformation of the resulting hydroxyl group. For instance, reaction with an organometallic reagent (e.g., Grignard or organolithium) generates a tertiary alcohol. This hydroxyl group can then be deoxygenated or converted into a leaving group for subsequent nucleophilic displacement to install the desired functionality.

Caption: General workflow for incorporating the heptafluoroisopropyl group using Hexafluoroacetone.

The Heptafluoroisopropyl Iodide Strategy

Heptafluoroisopropyl iodide (CF₃)₂CFI, is another key building block, acting as a source for both the heptafluoroisopropyl radical and cation, depending on the reaction conditions.[12] Its use is prevalent in radical-mediated additions and transition-metal-catalyzed cross-coupling reactions.

Causality of Experimental Design: Visible-light photoredox catalysis provides a mild and efficient method for generating the heptafluoroisopropyl radical from the corresponding iodide.[13] This radical can then engage with (hetero)aromatics or other unsaturated systems. The choice of photocatalyst and solvent is critical for optimizing the generation and subsequent reaction of the radical species. An electron donor–acceptor (EDA) complex can also be formed in situ to facilitate the transformation without an external photosensitizer.[13]

Protocol 1: Visible-Light Mediated Heptafluoroisopropylation of N-arylacrylamides

This protocol illustrates a transition-metal-free approach for the synthesis of heptafluoroisopropylated compounds relevant to agrochemical scaffolds.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv.), trimethyl phosphite (0.6 mmol, 3.0 equiv.), and heptafluoroisopropyl iodide (0.4 mmol, 2.0 equiv.).

-

Solvent Addition: Add 2.0 mL of anhydrous acetonitrile (MeCN) to the tube.

-

Degassing: Seal the tube and degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical reaction.

-

Irradiation: Place the reaction tube approximately 5 cm from a 36 W blue LED lamp and stir at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.

Rationale: The formation of an EDA complex between trimethyl phosphite and heptafluoroisopropyl iodide under blue light irradiation initiates the generation of the heptafluoroisopropyl radical, which then adds to the alkene.[13]

Part 2: Synthesis of Key Agrochemicals: Case Studies

Examining the synthesis of commercialized agrochemicals provides field-proven insights into practical and scalable methodologies.

Case Study: Synthesis of Fluopyram

Fluopyram is a broad-spectrum fungicide and nematicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[14] Its synthesis hinges on the coupling of two key fragments: 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine and 2-(trifluoromethyl)benzoyl chloride.

Caption: Retrosynthetic overview of Fluopyram, highlighting the key fragments.

Protocol 2: Final Amidation Step for Fluopyram Synthesis

This protocol details the crucial amide bond formation that constitutes the final step in many reported syntheses of Fluopyram.[14]

Step-by-Step Methodology:

-

Reactant Loading: Add the hydrochloride salt of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (10.0 mmol, 1.0 equiv.) to a round-bottom flask containing 100 mL of dichloromethane (DCM).

-

Base Addition: Cool the suspension in an ice bath. Cautiously add triethylamine (30.0 mmol, 3.0 equiv.) dissolved in a small amount of DCM. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl byproduct generated during the reaction.[14]

-

Acylating Agent Addition: Add 2-(trifluoromethyl)benzoyl chloride (12.0 mmol, 1.2 equiv.), dissolved in DCM, dropwise to the stirred suspension. Maintaining a low temperature is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. Then, remove the ice bath and allow the reaction to proceed at ambient temperature for 10-12 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer, wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane) to yield pure Fluopyram.[15][16]

| Reagent | Molar Ratio | Purpose |

| Amine Hydrochloride | 1.0 | Key building block |

| 2-(trifluoromethyl)benzoyl chloride | 1.2 | Acylating agent |

| Triethylamine | 3.0 | Acid scavenger |

| Dichloromethane | - | Solvent |

Table 1. Key Reagents and Ratios for Fluopyram Amidation Step.[14]

Case Study: Synthesis of Isoflucypram

Isoflucypram is another important SDHI fungicide.[17][18] Its synthesis also relies on a key amidation step, coupling a substituted N-benzyl cyclopropylamine with a fluorinated pyrazole carbonyl chloride.[18][19]

Protocol 3: Synthesis of Isoflucypram via Amidation

This protocol is adapted from reported synthetic procedures.[19]

Step-by-Step Methodology:

-

Inert Atmosphere: In a flask purged with an inert gas (e.g., Argon), dissolve N-(5-chloro-2-isopropylbenzyl)cyclopropanamine (100 mmol, 1.0 equiv.) in 100 mL of chlorobenzene. An inert atmosphere is essential to prevent side reactions with atmospheric moisture and oxygen.

-

Reagent Addition: Add 1-methyl-3-(difluoromethyl)-5-fluoro-1H-pyrazole-4-carbonyl chloride (100 mmol, 1.0 equiv.) to the solution.

-

Heating: Heat the reaction mixture to 100 °C and maintain stirring for 8 hours. The elevated temperature is required to drive the amidation to completion.

-

Work-up: After cooling to room temperature, remove the solvent (chlorobenzene) under vacuum.

-

Purification: Wash the resulting solid residue with cold isopropanol (50 mL) and filter to obtain the product as white crystals. This washing step removes unreacted starting materials and soluble impurities.

Part 3: Advanced Methods for Introducing the Heptafluoroisopropyl Group

While building blocks are effective, direct methods for installing the -CF(CF₃)₂ group onto a molecular scaffold are of high interest as they offer greater flexibility in late-stage functionalization.

I(I)/I(III) Catalysis for Vicinal Difluorination

A novel approach leverages a hypervalent iodine(I)/iodine(III) catalytic cycle to achieve the formal addition of fluorine across an alkene.[5][6] This method transforms α-trifluoromethyl-β,β-difluorostyrenes into the desired Ar-CF(CF₃)₂ moiety.

Causality of Experimental Design: The reaction is predicated on the in situ generation of an active iodonium(III) difluoride species (e.g., p-TolIF₂) from an aryl iodide precursor using a fluoride source.[5] This species then acts as an electrophilic fluorine source, reacting with the electron-rich difluorostyrene substrate to generate a fluorinated carbocation intermediate, which is subsequently trapped by a fluoride ion to complete the vicinal difluorination.

Caption: Simplified catalytic cycle for heptafluoroisopropyl group synthesis via vicinal difluorination.

Conclusion and Future Outlook

The synthesis of heptafluoroisopropyl-containing agrochemicals relies on a robust set of methodologies, from the strategic use of building blocks like hexafluoroacetone and heptafluoroisopropyl iodide to more advanced catalytic approaches. The case studies of Fluopyram and Isoflucypram highlight the industrial importance of efficient and scalable amide bond-forming reactions. As the demand for novel, effective, and environmentally benign crop protection agents grows, the development of even more efficient and selective methods for installing the heptafluoroisopropyl group will remain a key focus for synthetic chemists in the agrochemical industry. The ongoing innovation in areas like photoredox and hypervalent iodine catalysis promises to deliver powerful new tools for accessing this critical pharmacophore.

References

-

A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.). Synlett. [Link]

- CN110437138B - Improved synthesis process of fluopyram. (n.d.).

-

Martín-Heras, V., et al. (2021). An I(I)/I(III) Catalysis Route to the Heptafluoroisopropyl Group: A Privileged Module in Contemporary Agrochemistry. Angewandte Chemie International Edition. [Link]

-

Isoflucypram (Ref: BCS-CN88460). (n.d.). AERU. [Link]

-

Fluopyram and synthesis method thereof. (n.d.). Eureka | Patsnap. [Link]

-

Hexafluoroacetone. (n.d.). Wikipedia. [Link]

- CN113620867A - Synthesis method of fluopyram. (n.d.).

-

Recent applications of fluorine in crop protection – New discoveries originating from the unique heptafluoroisopropyl group. (n.d.). ResearchGate. [Link]

-

HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels. (n.d.). NCBI Bookshelf. [Link]

- CN109293565A - A kind of preparation method of fluopyram. (n.d.).

-

Cas 684-16-2,Hexafluoroacetone. (n.d.). LookChem. [Link]

-

Tong, C.-L., et al. (2021). Nucleophilic and Radical Heptafluoroisopropoxylation with Redox-Active Reagents. Angewandte Chemie International Edition. [Link]

-

Product specification Hexafluoroacetone trihydrate. (n.d.). NAVIN FLUORINE INTERNATIONAL LIMITED. [Link]

-

Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group. (n.d.). ResearchGate. [Link]

-

Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. (2020). RSC Publishing. [Link]

-

Heptafluoroisopropylthiolation of benzyl halides. (2022). Tetrahedron Letters. [Link]

-

Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. (2024). The Journal of Organic Chemistry. [Link]

-

Oxidative Hydro-, Bromo-, and Chloroheptafluoroisopropylation of Unactivated Alkenes with Heptafluoroisopropyl Silver. (2019). Organic Letters. [Link]

-

Synthetic Utilization of 2H-Heptafluoropropane: Ionic 1,4-Addition to Electron-Deficient Carbon–Carbon Unsaturated Bonds. (n.d.). PMC. [Link]

- CN111825569A - Synthetic method of heptafluoroisobutyronitrile. (n.d.).

-

Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). PMC. [Link]

-

Commercial insecticides that contain heptafluoroisopropyl or hexafluoro-2-methoxypropyl. (n.d.). ResearchGate. [Link]

-

Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode. (n.d.). PMC. [Link]

-

Practical heptafluoroisopropylation of nitrogen-containing (hetero)aromatics under visible light. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Organic Fluorinated Building Blocks. (n.d.). Solvay. [Link]

-

Hexafluoroacetone. (n.d.). OEHHA - CA.gov. [Link]

- US 20230189807A1 - Pesticidal Molecules and Compositions. (n.d.).

-

Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. (2024). AGC Chemicals. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC. [Link]

-

Heptafluoroisopropyl. (n.d.). PubChem - NIH. [Link]

-

Click nucleophilic conjugate additions to activated alkynes. (n.d.). Pure. [Link]

-

Using Nucleophilic Substitution in Synthesis. (2014). YouTube. [Link]

- EP0959681A1 - Agrochemical surfactant compositions. (n.d.).

Sources

- 1. Fluorinated Building Blocks [sigmaaldrich.com]

- 2. agcchem.com [agcchem.com]

- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07121H [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 9. lookchem.com [lookchem.com]

- 10. HEXAFLUOROACETONE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. nfil.in [nfil.in]

- 12. chemimpex.com [chemimpex.com]

- 13. Practical heptafluoroisopropylation of nitrogen-containing (hetero)aromatics under visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

- 16. CN109293565A - A kind of preparation method of fluopyram - Google Patents [patents.google.com]

- 17. Isoflucypram (Ref: BCS-CN88460) [sitem.herts.ac.uk]

- 18. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoflucypram synthesis - chemicalbook [chemicalbook.com]

Application Note: A Validated Protocol for the Preparation of 4-(Perfluoropropan-2-yl)phenylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the synthesis of the Grignard reagent, 4-(perfluoropropan-2-yl)phenylmagnesium bromide, from its corresponding aryl bromide. The presence of the strongly electron-withdrawing perfluoroisopropyl group on the aromatic ring presents significant challenges to the standard Grignard formation protocol, primarily by deactivating the carbon-bromine bond towards oxidative addition. This application note details a robust, step-by-step protocol that emphasizes critical pre-reaction preparations, effective magnesium activation techniques, and precise post-synthesis characterization via titration. The methodologies described herein are designed to ensure reliable initiation, maximize yield, and validate the concentration of the final reagent, making it a trustworthy procedure for researchers in synthetic and medicinal chemistry.

Scientific Principles and Experimental Rationale

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] This reaction is fundamentally an oxidative addition where magnesium(0) is oxidized to magnesium(II).[1] The reaction occurs on the surface of the magnesium metal, which is invariably coated with a passivating layer of magnesium oxide (MgO) that inhibits the reaction.[2] Therefore, activating the magnesium surface to expose fresh, reactive metal is a critical first step.[2][3]

The primary challenge in synthesizing the title compound arises from the electronic properties of the starting material, 1-bromo-4-(perfluoropropan-2-yl)benzene. The perfluoroisopropyl group is a potent electron-withdrawing group, which reduces the electron density of the aromatic ring and, consequently, the C-Br bond. This deactivation makes the oxidative addition step significantly more difficult compared to electron-rich or neutral aryl halides.

To overcome this hurdle, this protocol employs the "entrainment method" using 1,2-dibromoethane as an activator.[4][5] 1,2-dibromoethane reacts readily with a small portion of the magnesium to form bromoethylmagnesium bromide, which quickly decomposes to ethylene gas and magnesium bromide.[3] This process etches the magnesium surface, exposing highly reactive sites and facilitating the reaction with the less reactive target aryl bromide.[4][5]

Given the high reactivity and moisture sensitivity of Grignard reagents, all procedures must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere).[6][7] The final concentration of the prepared reagent must be accurately determined via titration before its use in subsequent reactions, as yields are often not quantitative.[8]

Pre-Reaction Preparations & Reagent Specifications

Success in Grignard synthesis is predominantly determined by meticulous preparation.

2.1. Glassware Preparation All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, glass stoppers) must be scrupulously cleaned and dried to remove all traces of water.

-

Protocol:

-

Clean glassware with a suitable detergent, rinse thoroughly with deionized water, followed by an acetone rinse.[7]

-

Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is recommended).

-

Assemble the apparatus hot from the oven under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.

-

Alternatively, the assembled apparatus can be flame-dried under vacuum and then back-filled with an inert gas.[7] A magnetic stir bar should be included in the flask before assembly.

-

2.2. Reagent and Solvent Specifications

-

Magnesium Turnings: Use high-purity (99.8%+) magnesium turnings.

-

Solvent (Tetrahydrofuran, THF): Anhydrous THF is essential. While commercially available anhydrous THF can be used, it is best practice to freshly distill it from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere.[9] The sodium/benzophenone ketyl indicator provides a visual confirmation of dryness (a deep blue or purple color).

-

1-Bromo-4-(perfluoropropan-2-yl)benzene: Ensure the starting material is pure and dry.

-

1,2-Dibromoethane: Reagent grade, stored over 4Å molecular sieves.

-

Inert Gas: High-purity, dry nitrogen or argon.

Detailed Experimental Protocol: Synthesis

This protocol outlines the preparation of approximately 100 mL of a nominal 0.5 M solution.

3.1. Reaction Setup Workflow

The following diagram illustrates the key stages of the experimental setup and execution.

Sources

- 1. youtube.com [youtube.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. echemi.com [echemi.com]

- 6. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. acs.org [acs.org]

Palladium-catalyzed arylation using p-heptafluoroisopropyl bromobenzene

Application Note: Palladium-Catalyzed Arylation using p-Heptafluoroisopropyl Bromobenzene

Executive Summary & Chemical Context

The incorporation of fluorinated motifs is a cornerstone strategy in modern drug design to modulate lipophilicity (

This guide details the use of 1-bromo-4-(heptafluoroisopropyl)benzene (CAS: 122046-78-4) as a robust electrophile in Palladium-catalyzed cross-coupling.

Key Chemical Attributes:

-

Electronic Nature: Strongly electron-withdrawing (

). This activates the C-Br bond for oxidative addition to Pd(0).[1][2] -

Steric Profile: The para-position minimizes direct steric interference at the reaction center, but the bulk of the

group can influence solubility and crystallization. -

Stability: High metabolic stability due to the strength of the C-F bonds and the absence of abstractable benzylic protons.

Mechanistic Insight: The "Electronic-Steric" Balance

To optimize yields, one must understand how the heptafluoroisopropyl group influences the catalytic cycle:

-

Oxidative Addition (Fast): The electron-deficient nature of the arene makes the C-Br bond weaker and more susceptible to oxidative addition by Pd(0). This step is rarely rate-limiting for this substrate.

-

Transmetalation (Variable): The resulting Pd(II)-aryl complex is electrophilic. In Suzuki coupling, this facilitates the transfer of the nucleophilic aryl/alkyl group from the boronic acid.

-

Reductive Elimination (Critical): This is often the turnover-limiting step.[3] The electron-withdrawing group (EWG) stabilizes the Pd-Ar bond, potentially slowing down elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential here to destabilize the ground state and force the elimination of the product.

Visualization: Catalytic Logic

The following diagram illustrates the specific influence of the heptafluoroisopropyl group on the catalytic cycle.

Caption: The electron-withdrawing heptafluoroisopropyl group accelerates Oxidative Addition but stabilizes the Pd(II) intermediate, requiring bulky ligands to drive Reductive Elimination.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)[2]

This protocol is optimized for coupling p-heptafluoroisopropyl bromobenzene with aryl boronic acids.

Reagents:

-

Substrate: 1-Bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and base (

, 2.0 equiv). -

Inert Atmosphere: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Catalyst Addition: Add the Palladium catalyst (e.g.,

, 3 mol%) quickly under a positive stream of inert gas. -

Solvation: Add the degassed solvent mixture (Dioxane/Water, 4:1) via syringe. Concentration should be approx. 0.1 M – 0.2 M with respect to the bromide.

-

Reaction: Heat the block to 80–100 °C. Monitor by LC-MS or TLC.

-

Note: The EWG nature usually ensures full conversion within 2–6 hours.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Table: Solvent & Base Screening

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield* | Notes |

| 1 | DME/H2O | 85 | 75% | Standard conditions; moderate rate. | ||

| 2 | Dioxane/H2O | 90 | 92% | Recommended. Robust for most substrates. | ||

| 3 | Toluene | 100 | 95% | Best for sterically hindered boronic acids. | ||

| 4 | Water | 100 | 60% | "Green" conditions; lower yield due to solubility. |

*Yields are representative of typical biaryl couplings involving electron-deficient bromides.

Protocol B: Buchwald-Hartwig Amination

Creating C-N bonds with this substrate is highly efficient due to the electronic activation of the ring.

Reagents:

-

Substrate: 1-Bromo-4-(heptafluoroisopropyl)benzene (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.2 equiv)

-

Catalyst:

(2 mol%) or Pre-catalysts (e.g., BrettPhos Pd G4) -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-6 mol%)

-

Base:

(1.4 equiv) or -

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), base (

, 1.4 equiv), Pd source, and Ligand.-

Tip: Pre-milling the base can improve reproducibility.

-

-

Solvent: Add anhydrous Toluene (0.15 M).

-

Reaction: Seal the vessel and heat to 80–100 °C.

-

Mechanistic Note: The electron-deficient arene facilitates the initial oxidative addition, but the bulky ligand is crucial to prevent the formation of stable Pd-amido dimers and promote reductive elimination.

-

-

Monitoring: Check conversion after 4 hours. If incomplete, add 1 mol% additional catalyst.

-

Work-up: Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Troubleshooting & Optimization Logic

Use this decision tree when facing low yields or impurities.

Caption: Diagnostic workflow for common failure modes in Pd-catalyzed cross-coupling of electron-deficient halides.

Expert Insights:

-

Protodehalogenation: If you observe the bromine being replaced by hydrogen (forming (heptafluoroisopropyl)benzene), this indicates that the oxidative addition occurred, but transmetalation failed, and the Pd species abstracted a proton (likely from the solvent or moisture). Solution: Ensure strictly anhydrous conditions and increase the concentration of the coupling partner.

-

Base Sensitivity: The heptafluoroisopropyl group is robust, but strong nucleophilic bases (like Li-alkyls) could potentially attack the ring or the C-F bonds under extreme conditions.

and Carbonate bases are safe.

Safety & Handling

-

Toxicity: Fluorinated aromatics can show unexpected biological activity. Handle as a potential irritant and toxic substance.

-

Volatility: While the heptafluoroisopropyl group adds weight, the compound may still sublime under high vacuum. Do not leave under dynamic vacuum for extended periods during drying.

-

Waste: Segregate all fluorinated waste. Do not mix with general organic waste streams if incineration protocols differ for halogenated compounds.

References

-

Bioisosterism of Fluoroalkyl Groups

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Buchwald-Hartwig Amination of Electron-Deficient Arenes

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed C-N Coupling. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

- Properties of Heptafluoroisopropyl Group: Leroux, F. R., et al. (2005). The Heptafluoroisopropyl Group: A "Super-Trifluoromethyl" Group?. Synlett, 2005(16), 2530-2532.

Sources

Application Notes & Protocols: Strategic Installation of the Heptafluoroisopropyl Group via Radical Perfluoroalkylation

Introduction: The Strategic Value of the Heptafluoroisopropyl Moiety

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated functional groups is a cornerstone strategy for modulating molecular properties. Among these, the heptafluoroisopropyl (i-C3F7 or CF(CF3)2) group has emerged as a privileged motif. Its unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Unlike the more common trifluoromethyl group, the branched structure of the heptafluoroisopropyl group provides increased steric bulk, serving as a bioisostere for moieties like the tert-butyl group while conferring superior metabolic stability by preventing P450-catalyzed oxidation.[2]

This guide provides a detailed exploration of radical-mediated methods for installing the heptafluoroisopropyl group—a mild and versatile approach that circumvents the harsh conditions often required by other methods. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer practical guidance for researchers aiming to leverage this powerful functional group in their synthetic endeavors.

Mechanistic Rationale: The Generation and Reactivity of the Heptafluoroisopropyl Radical

The central event in these transformations is the generation of the electrophilic heptafluoroisopropyl radical, •CF(CF3)2. The success of the subsequent reaction hinges on the efficient formation of this radical and its capture by a suitable substrate.

Precursor Selection: Heptafluoroisopropyl Iodide

The most common and versatile precursor for generating the •CF(CF3)2 radical is heptafluoroisopropyl iodide (i-C3F7I) .[3][4] Its C–I bond is relatively weak and susceptible to homolytic cleavage under various initiation conditions, including photoredox catalysis and thermal initiation.

Table 1: Physicochemical Properties of Heptafluoroisopropyl Iodide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 677-69-0 | [5] |

| Molecular Formula | C3F7I | [5] |

| Molecular Weight | 295.93 g/mol | [5] |

| Boiling Point | 40 °C | [5] |

| Density | 2.08 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.329 | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Sensitivity | Light-sensitive; often stabilized with copper |[5][7] |

Radical Generation via Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the formation of radicals under exceptionally mild conditions.[8][9] In this context, a photocatalyst (PC), upon excitation by visible light, becomes a potent single-electron transfer (SET) agent.

The process for generating the •CF(CF3)2 radical typically follows a reductive quenching cycle:

-

Excitation: The photocatalyst absorbs a photon, transitioning to an excited state (*PC).

-

Reductive Quenching: A sacrificial electron donor (often an amine) reduces the excited photocatalyst, generating a more strongly reducing species (PC⁻).

-

SET to Precursor: The reduced photocatalyst (PC⁻) transfers an electron to the heptafluoroisopropyl iodide. This SET process leads to the cleavage of the C-I bond, releasing the heptafluoroisopropyl radical (•CF(CF3)2) and an iodide anion.[9]

An alternative and increasingly powerful strategy involves the formation of a visible light-absorbing Electron Donor-Acceptor (EDA) complex (also known as a charge-transfer complex) between an electron-rich catalyst and the perfluoroalkyl iodide.[1][3][10] This complex can be directly excited by visible light to initiate the radical-generating SET event, often without the need for a traditional photocatalyst.[3][11]

Figure 1: Generalized photoredox cycle for radical generation.

Application Protocol 1: Visible-Light Mediated Heptafluoroisopropylation of Electron-Rich Heteroarenes

This protocol is adapted from methodologies employing catalytically generated halogen-bonding complexes, which facilitate the formation of a light-absorbing EDA complex between a hydroquinone catalyst and the perfluoroalkyl iodide.[3][10] This approach is particularly effective for the C-H functionalization of electron-rich systems like pyrroles, indoles, and activated benzenes.

Materials and Equipment

-

Reagents: Heptafluoroisopropyl iodide (i-C3F7I), 2,5-di-tert-butylhydroquinone (DTHQ), substrate (e.g., N-methylindole), and a suitable solvent (e.g., acetonitrile).

-

Equipment: Schlenk flask or vial with a magnetic stir bar, septum, nitrogen/argon line, blue LED light source (e.g., 450 nm, 34 W), and standard laboratory glassware for workup and purification.

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask under a nitrogen or argon atmosphere, add the electron-rich (hetero)arene substrate (1.0 equiv., e.g., 0.2 mmol), 2,5-di-tert-butylhydroquinone (DTHQ) catalyst (0.1 equiv., 0.02 mmol), and a magnetic stir bar.

-

Reagent Addition: Add anhydrous acetonitrile (e.g., 2.0 mL) via syringe. Stir the mixture until all solids are dissolved. Add heptafluoroisopropyl iodide (2.0 equiv., 0.4 mmol) via syringe.

-

Causality Note: A slight excess of the iodide precursor ensures efficient trapping of the radical intermediate and drives the reaction to completion. The hydroquinone serves as the catalytic electron donor that forms the crucial halogen-bonding complex with i-C3F7I.[3]

-

-

Degassing (Optional but Recommended): To ensure an inert atmosphere and remove dissolved oxygen which can quench radical reactions, perform three freeze-pump-thaw cycles.

-

Initiation and Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired heptafluoroisopropylated product.

Table 2: Representative Substrate Scope and Yields

| Substrate | Product | Typical Yield (%) |

|---|---|---|

| N-Methylindole | 2-(Heptafluoroisopropyl)-N-methylindole | ~75% |

| Pyrrole | 2-(Heptafluoroisopropyl)pyrrole | ~65% |

| 1,3,5-Trimethoxybenzene | 2-(Heptafluoroisopropyl)-1,3,5-trimethoxybenzene | ~80% |

Yields are illustrative and based on published data.[3] Actual yields may vary.

Application Protocol 2: Atom Transfer Radical Addition (ATRA) to Alkenes

ATRA is a powerful chain-propagating mechanism for the difunctionalization of alkenes and alkynes.[3] The heptafluoroisopropyl radical adds across the double bond, and the resulting carbon-centered radical abstracts an iodine atom from another molecule of i-C3F7I to propagate the radical chain.

Mechanistic Workflow

Figure 2: Workflow for Atom Transfer Radical Addition (ATRA).

Step-by-Step Protocol

-

Reaction Setup: In a vial suitable for photochemical reactions, combine the alkene (1.0 equiv.), heptafluoroisopropyl iodide (1.5 equiv.), and a suitable solvent (e.g., acetonitrile or DMSO).

-

Initiator: Add a radical initiator. For photochemical initiation, a photocatalyst like Ru(bpy)3Cl2 or an organic dye can be used as described in Protocol 1. For thermal initiation, a small amount of AIBN (azobisisobutyronitrile, ~10 mol%) can be used.

-

Causality Note: The addition of the electrophilic •CF(CF3)2 radical occurs at the less substituted carbon of the alkene (anti-Markovnikov selectivity) to generate the more stable carbon radical intermediate.[12]

-

-

Reaction Conditions:

-

Photochemical: Irradiate with a suitable light source with stirring at room temperature.

-

Thermal: Heat the sealed reaction vessel to ~80 °C with stirring.

-

-

Monitoring and Workup: Monitor the reaction by GC-MS or TLC. Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the resulting iodo-heptafluoroisopropylated alkane via silica gel chromatography.

Safety and Handling Precautions